Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-

Description

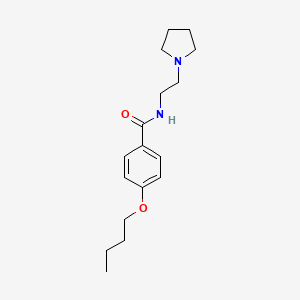

Benzamide derivatives are a class of compounds characterized by a benzamide backbone (a benzene ring linked to an amide group). The compound 4-butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide features a 4-butoxy substituent on the benzene ring and a pyrrolidinyl-ethyl group attached to the amide nitrogen. The butoxy chain may enhance lipophilicity, influencing bioavailability and membrane permeability.

Properties

CAS No. |

73664-74-1 |

|---|---|

Molecular Formula |

C17H26N2O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

4-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |

InChI |

InChI=1S/C17H26N2O2/c1-2-3-14-21-16-8-6-15(7-9-16)17(20)18-10-13-19-11-4-5-12-19/h6-9H,2-5,10-14H2,1H3,(H,18,20) |

InChI Key |

RYBDLOPJFQYEGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCN2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Butoxybenzoic Acid or Esters

The 4-butoxy substituent on the benzene ring is introduced typically via alkylation of 4-hydroxybenzoic acid or its esters. The alkylation involves:

- Reacting 4-hydroxybenzoic acid methyl ester with 1-bromobutane or butyl chloride under basic conditions (e.g., potassium carbonate) in a suitable solvent such as acetone or acetonitrile.

- The reaction yields methyl 4-butoxybenzoate, which can be hydrolyzed to 4-butoxybenzoic acid if desired.

Conversion to Acid Chloride

The carboxylic acid or ester is converted to the corresponding acid chloride to facilitate amide bond formation:

- Treatment with thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5) under anhydrous conditions.

- The acid chloride is typically isolated or used in situ for coupling.

Preparation of 2-(Pyrrolidinyl)ethylamine

2-(Pyrrolidinyl)ethylamine is a primary amine with a pyrrolidine ring attached via an ethyl linker. It can be:

- Purchased commercially if available.

- Synthesized by reductive amination of pyrrolidine with 2-bromoethylamine derivatives.

- Prepared by nucleophilic substitution of 2-chloroethylamine with pyrrolidine under basic conditions.

Amide Bond Formation

Direct Coupling Using Acid Chloride and Amine

The classical method involves:

- Reacting 4-butoxybenzoyl chloride with 2-(pyrrolidinyl)ethylamine in anhydrous solvents such as dichloromethane or tetrahydrofuran.

- The reaction is performed at low temperature (0°C to room temperature) with a base such as triethylamine or pyridine to neutralize the released HCl.

- The product is isolated by aqueous workup, extraction, and purification by recrystallization or chromatography.

Coupling Using Carbodiimide-Mediated Methods

Alternative coupling methods avoid the use of acid chlorides:

- Using carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt).

- The reaction is carried out in solvents like dichloromethane or dimethylformamide at room temperature.

- This method provides milder conditions and often higher yields.

Use of Other Condensing Agents

Other reagents reported for amide bond formation include:

- Phosphorus-based reagents such as phosphorous tribromide or phosphorous pentachloride.

- Anhydride formers like ethyl chloroformate.

- Imidazole-based coupling agents such as N,N'-carbonyl diimidazole.

Representative Experimental Procedures and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of methyl 4-hydroxybenzoate with butyl bromide, K2CO3, acetone, reflux | 75-85% | Clean conversion to methyl 4-butoxybenzoate | |

| Hydrolysis of ester to acid (if needed) with aqueous base | 90-95% | Mild conditions, monitored by HPLC | |

| Conversion of acid to acid chloride with SOCl2, reflux, anhydrous | Quantitative | Acid chloride used immediately | |

| Coupling acid chloride with 2-(pyrrolidinyl)ethylamine, Et3N, DCM, 0-25°C | 80-90% | Standard amide formation | |

| Alternative coupling using DCC/HOBt, DMF, rt | 85-92% | Avoids acid chloride, less harsh conditions |

Analytical and Purification Techniques

- Reaction progress monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

- Product characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

- Purification by recrystallization from suitable solvents or column chromatography on silica gel.

Summary of Preparation Methods

| Preparation Step | Method | Advantages | Disadvantages |

|---|---|---|---|

| 4-Butoxybenzoyl derivative synthesis | Alkylation of 4-hydroxybenzoate esters | Straightforward, high yield | Requires alkyl halide and base |

| Acid chloride formation | SOCl2 or PCl5 treatment | High reactivity for coupling | Requires careful handling, moisture sensitive |

| Amide bond formation | Acid chloride + amine | High yield, fast reaction | Generates HCl, needs base |

| Amide bond formation | Carbodiimide coupling (DCC, EDC) | Mild, avoids acid chloride | Possible urea byproducts, longer reaction time |

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- is , with a molecular weight of approximately 250.35 g/mol. The structure features a benzamide core with a butoxy group and a pyrrolidinyl ethyl substituent, which contribute to its biological activity.

Medicinal Chemistry Applications

-

Antibacterial Activity :

- Research indicates that compounds similar to Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- can inhibit enoyl-acyl carrier protein reductase, an essential enzyme in bacterial fatty acid synthesis pathways. This suggests potential applications as antibacterial agents.

-

Psychiatric Disorder Treatment :

- Similar benzamide derivatives have shown effects on monoamine transporters, indicating possible uses in treating conditions such as depression and anxiety disorders.

- Analgesic Properties :

- Inhibition of Carbonic Anhydrase :

Comparative Analysis with Related Compounds

The following table compares Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- with other structurally related benzamides:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-cyclopentyl-N-(3-pyrrolidinyl)benzamide | Structure | Chlorine substituent enhances lipophilicity |

| N-Cyclohexyl-4-fluoro-N-pyrrolidin-3-ylbenzamide | Structure | Fluorine substitution increases metabolic stability |

| 3-Chloro-N-cyclobutyl-N-pyrrolidin-3-ylbenzamide | Structure | Cyclobutyl group affects conformational flexibility |

This table highlights how variations in substituents influence the pharmacological properties and biological interactions of these compounds.

Case Studies

-

Antibacterial Efficacy :

- A study demonstrated that similar benzamides could effectively inhibit bacterial growth at low concentrations, suggesting that structural modifications could enhance their activity against resistant strains.

- Neuropharmacological Research :

- Carbonic Anhydrase Inhibition :

Mechanism of Action

The mechanism of action of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group in the compound allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below compares 4-butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide with structurally related benzamide derivatives from the evidence:

Functional Group Impact on Properties

- Pyrrolidine vs. Piperidine/Piperazine : Pyrrolidine’s smaller ring size increases ring strain but enhances conformational flexibility compared to six-membered piperidine or piperazine. Piperazine’s additional nitrogen may improve solubility via protonation .

- Butoxy vs. Hydroxy/Methyl Groups : The butoxy chain in the target compound likely increases lipophilicity (logP) compared to polar hydroxy () or compact methyl groups (), affecting solubility and membrane penetration .

- Sulfonyl vs.

Biological Activity

Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- is a compound belonging to the benzamide class, characterized by its unique molecular structure that includes a butoxy group and a pyrrolidinyl ethyl substituent. This combination significantly influences its biological activity and potential applications in medicinal chemistry. The following sections provide an overview of its synthesis, biological activities, and relevant research findings.

Synthesis Methods

The synthesis of Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- typically involves several key steps:

- Formation of the Pyrrolidinyl Ethyl Group : This can be achieved through cyclization reactions involving appropriate precursors.

- Attachment to the Butoxy Group : The butoxy group is introduced via etherification using butanol and suitable catalysts.

- Formation of the Benzamide Moiety : This is accomplished by reacting the pyrrolidinyl ethyl group with a benzoyl chloride derivative.

These methods highlight the versatility in synthesizing this compound for further biological evaluation.

Biological Activity

Benzamide derivatives, including 4-butoxy-N-(2-(pyrrolidinyl)ethyl)-, have been investigated for various biological activities:

- Antimicrobial Activity : Research indicates that similar benzamide compounds can inhibit enoyl-acyl carrier protein reductase, an enzyme critical for bacterial fatty acid synthesis. This suggests potential applications as antibacterial agents .

- Neuropharmacological Effects : Compounds with structural similarities have shown effects on monoamine transporters, indicating possible uses in treating psychiatric disorders .

- Inhibition of Enzymatic Activity : Studies have demonstrated that certain benzamides exhibit inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE-1), both important targets in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have documented the biological activities of benzamide derivatives:

- Antibacterial Studies : A study evaluated the antibacterial properties of various benzamide derivatives, revealing that compounds with similar structures to Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- displayed significant antibacterial activity against Gram-positive bacteria .

- Neuroprotective Effects : Another study focused on the neuroprotective effects of benzamides in models of neurodegeneration. Compounds similar to Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- were found to enhance neuronal survival and reduce apoptosis .

- Fungicidal Activity : In a bioassay against mosquito larvae and fungi, certain benzamides exhibited high larvicidal activity (up to 100% at 10 mg/L) and moderate fungicidal activity against various fungal strains .

Comparative Analysis with Related Compounds

A comparative analysis of related benzamides reveals variations in their biological activities based on structural modifications:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-cyclopentyl-N-(3-pyrrolidinyl)benzamide | Structure | Chlorine substituent enhances lipophilicity |

| N-Cyclohexyl-4-fluoro-N-pyrrolidin-3-ylbenzamide | Structure | Fluorine increases metabolic stability |

| Benzamide, 4-butoxy-N-(2-(pyrrolidinyl)ethyl)- | Structure | Unique combination enhances binding affinity |

These comparisons underscore how specific substituents influence pharmacological properties and biological interactions.

Q & A

Q. What are the established synthetic routes for 4-butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Synthesis Methodology : The compound is synthesized through multi-step organic reactions:

Benzamide Core Formation : React a substituted benzoic acid with an amine (e.g., 2-(pyrrolidinyl)ethylamine) under dehydrating conditions (e.g., using DCC or EDC as coupling agents) .

Butoxy Group Introduction : Perform etherification using butanol and a catalyst (e.g., K₂CO₃ or NaH) under reflux .

Functionalization : Optimize nucleophilic substitution or acylation steps to attach the pyrrolidinyl group.

- Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify via column chromatography or recrystallization for high purity (>95%) .

Q. How is the structural characterization of 4-butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide performed using spectroscopic techniques?

- Methodological Approach :

- NMR Analysis :

- ¹H/¹³C NMR : Identify protons and carbons in the benzamide core (δ 7.2–8.1 ppm for aromatic protons), butoxy chain (δ 1.0–1.6 ppm for CH₂/CH₃), and pyrrolidinyl group (δ 2.5–3.5 ppm for N-CH₂) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₇N₂O₂) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of 4-butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide across different studies?

- Data Reconciliation Framework :

Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 24–72 hr exposure, 1–100 µM range) .

Q. Target Specificity Profiling :

- Use kinase inhibition assays or receptor-binding studies (e.g., SPR) to identify off-target effects.

- Compare results with structurally similar benzamides (e.g., N-(2-hydroxyethyl)-4-methoxybenzamide) to isolate functional group contributions .

Meta-Analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ variability in cancer cell lines) .

Q. How does the presence of the pyrrolidinyl and butoxy groups influence the compound's binding affinity and selectivity in target interactions?

- Structure-Activity Relationship (SAR) Insights :

- Pyrrolidinyl Group : Enhances basicity and hydrogen-bonding potential via the tertiary amine, improving interactions with acidic residues (e.g., Asp/Glu in enzyme active sites) .

- Butoxy Chain : Increases lipophilicity (logP ~3.5), favoring membrane permeability and prolonged half-life in vivo .

- Experimental Validation :

- Molecular Docking : Simulate binding poses with targets (e.g., PARP-1 or HDACs) to quantify interaction energy differences.

- Analog Synthesis : Compare activity of analogs lacking the butoxy or pyrrolidinyl groups (e.g., 4-methoxy derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.